Cas no 3108-34-7 (4,4,4-Trifluoro-1-phenylbut-2-en-1-one)

3108-34-7 structure
Nombre del producto:4,4,4-Trifluoro-1-phenylbut-2-en-1-one
Número CAS:3108-34-7
MF:C10H7F3O
Megavatios:200.157193422318
MDL:MFCD07779796
CID:94438
PubChem ID:10888917
4,4,4-Trifluoro-1-phenylbut-2-en-1-one Propiedades químicas y físicas
Nombre e identificación
-
- 4,4,4-Trifluoro-1-phenylbut-2-en-1-one
- (E)-4,4,4-TRIFLUORO-1-PHENYL-BUT-2-EN-1-ONE
- 4,4,4-TRIFLUORO-1-PHENYLBUT-2-(E)-ENE-1-ONE
- (E)-1,1,1-Trifluoro-4-phenyl-but-2-ene-4-one
- (E)-4,4,4-trifluoro-1-phenyl-2-buten-1-one
- (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one
- 1-phenyl-4,4,4-trifluoro-2-buten-1-one
- 4,4,4-trifluoro-1-oxo-1-phenyl-2-butene
- 4,4,4-Trifluoro-1-phenyl-2-buten-1-one
- trans-1-benzoyl-2-(trifluoromethyl)ethylene
- MFCD07779796
- 2-Buten-1-one, 4,4,4-trifluoro-1-phenyl-
- (2E)-4,4,4-TRIFLUORO-1-PHENYLBUT-2-EN-1-ONE
- 3108-34-7
- VJLGQFKEZZRPDE-VOTSOKGWSA-N
- AKOS015891382
- J-501975
- DIOXOPROMETHAZINEHCL
-
- MDL: MFCD07779796
- Renchi: InChI=1S/C10H7F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-7H/b7-6+
- Clave inchi: VJLGQFKEZZRPDE-VOTSOKGWSA-N
- Sonrisas: FC(F)(F)/C=C/C(C1C=CC=CC=1)=O
Atributos calculados
- Calidad precisa: 200.04500
- Masa isotópica única: 200.04489933g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 224
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.3
- Superficie del Polo topológico: 17.1Ų
Propiedades experimentales
- PSA: 17.07000
- Logp: 2.98780
4,4,4-Trifluoro-1-phenylbut-2-en-1-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB546767-1 g |
(E)-4,4,4-Trifluoro-1-phenyl-but-2-en-1-one; . |
3108-34-7 | 1g |
€427.10 | 2023-04-13 | ||
abcr | AB546767-1g |
(E)-4,4,4-Trifluoro-1-phenyl-but-2-en-1-one; . |
3108-34-7 | 1g |
€266.90 | 2025-02-16 | ||
A2B Chem LLC | AB42463-2.5g |
2-Buten-1-one, 4,4,4-trifluoro-1-phenyl- |
3108-34-7 | 2.5g |
$461.00 | 2024-04-20 | ||
Chemenu | CM192675-1g |
(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one |
3108-34-7 | 95% | 1g |
$*** | 2023-03-29 | |
Ambeed | A542392-5g |
4,4,4-Trifluoro-1-phenylbut-2-en-1-one |
3108-34-7 | 95+% | 5g |
$813.0 | 2024-08-03 | |
Alichem | A019122188-1g |
4,4,4-Trifluoro-1-phenylbut-2-en-1-one |
3108-34-7 | 95% | 1g |
$400.00 | 2023-09-02 | |
Chemenu | CM192675-1g |
(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one |
3108-34-7 | 95% | 1g |
$408 | 2021-08-05 | |
A2B Chem LLC | AB42463-500mg |
2-Buten-1-one, 4,4,4-trifluoro-1-phenyl- |
3108-34-7 | 500mg |
$201.00 | 2024-04-20 | ||
A2B Chem LLC | AB42463-1g |
2-Buten-1-one, 4,4,4-trifluoro-1-phenyl- |
3108-34-7 | 1g |
$274.00 | 2024-04-20 | ||
Crysdot LLC | CD12084989-1g |
4,4,4-Trifluoro-1-phenylbut-2-en-1-one |
3108-34-7 | 95+% | 1g |
$432 | 2024-07-24 |
4,4,4-Trifluoro-1-phenylbut-2-en-1-one Literatura relevante
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
3108-34-7 (4,4,4-Trifluoro-1-phenylbut-2-en-1-one) Productos relacionados
- 1207013-03-3(2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one)
- 1043420-84-3(3-chloro-1-methyl-1H-Indole-2-carboxylic acid)
- 81348-24-5(Methyl 2,4,6-tri-o-acetyl-3-o-benzyl-β-d-galactopyranoside)
- 1448071-75-7(2-(cyclopentylsulfanyl)-N-6-(1H-pyrazol-1-yl)pyrimidin-4-ylacetamide)
- 1211882-25-5(2-Cyano-3-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid)
- 1805135-12-9(Methyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-carboxylate)
- 2091618-47-0(1-(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one)
- 1354008-22-2(N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide)
- 921998-43-8(2-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide)
- 2138174-30-6(7-(1-methyl-1H-pyrazol-5-yl)-1H,2H,3H,5H-imidazolidino1,2-apyrimidin-5-one)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:3108-34-7)4,4,4-Trifluoro-1-phenylbut-2-en-1-one

Pureza:99%
Cantidad:5g
Precio ($):732.0